1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a chlorophenyl group, a piperazine ring, and a pyrrolidinone moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, including:
Formation of the Chlorophenyl Intermediate: This can be achieved through chlorination reactions.
Piperazine Ring Formation: The piperazine ring is often synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The chlorophenyl and piperazine intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Assembly: The pyrrolidinone moiety is introduced through additional coupling or cyclization reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and receptors.
Medicine: Investigating its potential as a therapeutic agent for conditions like anxiety, depression, or neurological disorders.
Industry: Potential use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
4-(Phenylcarbonyl)piperazine: Studied for its potential therapeutic effects.
Pyrrolidin-2-one Derivatives: Often explored for their pharmacological activities.
Uniqueness
1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-(4-benzoylpiperazine-1-carbonyl)-1-(3-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H22ClN3O3/c23-18-7-4-8-19(14-18)26-15-17(13-20(26)27)22(29)25-11-9-24(10-12-25)21(28)16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2 |
InChI Key |
NBXLYHILDLSKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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